molecular formula C21H19N3O4 B2896190 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 941972-71-0

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2896190
CAS No.: 941972-71-0
M. Wt: 377.4
InChI Key: OSXXFVZZZOOGFI-UHFFFAOYSA-N
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Description

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a heterocyclic acetamide derivative characterized by a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group), a 2H-1,3-benzodioxole substituent, and an N-(2,5-dimethylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-4-14(2)17(9-13)22-20(25)11-24-21(26)8-6-16(23-24)15-5-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXFVZZZOOGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Pyridazinone Ring: The pyridazinone ring is formed by the condensation of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The benzodioxole and pyridazinone intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival . The compound’s ability to bind to specific molecular targets is attributed to its unique structural features, such as the benzodioxole and pyridazinone moieties.

Comparison with Similar Compounds

Core Heterocycle Differences

Pyridazinone vs. Pyrimidinone: The target’s pyridazinone ring contains two adjacent nitrogen atoms, while the pyrimidinone in has two nitrogen atoms separated by a carbon. Pyridazinones are less common in drug design compared to pyrimidinones, which are prevalent in kinase inhibitors (e.g., imatinib derivatives) .

Benzodiazepine Hybrid (Compound 11p): Compound 11p incorporates a benzodiazepine core fused with a pyrimido[4,5-d]pyrimidinone system, creating a larger, more rigid structure. This complexity likely targets high-specificity enzymes (e.g., epigenetic regulators) but may reduce metabolic stability.

Substituent Variations

Aromatic Substituents: The target’s 2,5-dimethylphenyl group enhances lipophilicity compared to the 4-methoxyphenyl group in , which introduces polarity via the methoxy moiety.

Functional Groups: The dimethylamino group in increases solubility and basicity, contrasting with the target’s dimethylphenyl group.

Molecular Weight and Complexity

  • The target (estimated MW ~393–400) and (MW 393.4) are comparable, suggesting similar pharmacokinetic profiles.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including coupling of the benzodioxole moiety to the pyridazinone core, followed by acetamide functionalization. Key steps include:

  • Condensation reactions under nitrogen to prevent oxidation of sensitive intermediates (e.g., dihydropyridazinone) .
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates. Final product purity (>95%) is confirmed by HPLC with UV detection at 254 nm .
  • Reaction condition control : Temperature (60–80°C) and pH (neutral to slightly acidic) are critical to minimize side products like over-oxidized pyridazinones .

Basic: Which spectroscopic methods are most effective for structural characterization?

  • NMR (¹H/¹³C) : Essential for confirming the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identifies key functional groups, such as the acetamide C=O stretch (~1680 cm⁻¹) and pyridazinone N-H bend (~1550 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and reduce side products?

  • Factor screening : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). For example, DMF increases solubility of polar intermediates, improving yields by ~20% .
  • Response surface methodology (RSM) : Models interactions between temperature and pH to identify optimal conditions. Contradictory data (e.g., lower yields at higher temperatures despite faster kinetics) may arise from competing degradation pathways, requiring validation via LC-MS .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Discrepancies in antimicrobial MIC values (e.g., 2–8 µg/mL against S. aureus) may stem from variations in bacterial strains or culture media. Use CLSI guidelines for consistency .
  • Metabolite profiling : Contradictory in vitro vs. in vivo efficacy could result from differential metabolism. Employ LC-MS/MS to track metabolites in plasma and liver microsomes .

Advanced: What computational strategies predict binding mechanisms to pharmacological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), focusing on the benzodioxole moiety’s π-π stacking with Tyr385. Validate using free energy perturbation (FEP) calculations .
  • MD simulations (GROMACS) : Assess stability of the acetamide group in the COX-2 binding pocket over 100 ns. Contradictions between predicted and experimental IC₅₀ values may arise from solvation effects, requiring explicit solvent models .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

  • Cytotoxicity (MTT assay) : Test against human fibroblasts (e.g., NIH/3T3) to establish selectivity indices (IC₅₀ > 50 µM for non-toxic profiles) .
  • Anti-inflammatory activity : Measure COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA in LPS-stimulated macrophages .

Advanced: How can reaction pathways be validated using kinetic and isotopic labeling studies?

  • Kinetic isotope effects (KIE) : Replace pyridazinone protons with deuterium to confirm rate-limiting steps (e.g., C-N bond formation) .
  • ¹⁸O labeling : Track oxygen incorporation in the pyridazinone carbonyl during hydrolysis, identifying competing pathways .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. XRPD confirms crystal structure stability .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in pharmacokinetic studies (t₁/₂ > 8 hrs) .

Basic: What are the key structural features influencing biological activity?

  • Benzodioxole moiety : Enhances membrane permeability via lipophilic interactions .
  • Pyridazinone core : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., COX-2 active site) .

Advanced: How can in silico toxicity prediction tools guide preclinical development?

  • ADMET prediction (SwissADME) : Flag potential hepatotoxicity (e.g., CYP3A4 inhibition) or cardiotoxicity (hERG binding). Cross-validate with Ames test data for mutagenicity .
  • Derek Nexus : Predict metabolite toxicity (e.g., reactive quinone intermediates from benzodioxole oxidation) .

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